molecular formula C11H9ClN2OS B11945021 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11945021
M. Wt: 252.72 g/mol
InChI Key: SESVUECIXXEUQB-UHFFFAOYSA-N
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Description

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chlorophenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiazole ring, which is then acetylated to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene are commonly used, and the reaction mixture is often heated to reflux to facilitate the formation of the thiazole ring .

Chemical Reactions Analysis

Types of Reactions: N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular pathways involved in inflammation and cancer, making it a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the chlorophenyl and acetamide groups attached to the thiazole ring enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C11H9ClN2OS/c1-7(15)13-11-14-10(6-16-11)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)

InChI Key

SESVUECIXXEUQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl

Origin of Product

United States

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